molecular formula C10H18KN5O12P2 B1375675 Adenosine 5'-diphosphate monopotassium salt dihydrate CAS No. 72696-48-1

Adenosine 5'-diphosphate monopotassium salt dihydrate

Cat. No.: B1375675
CAS No.: 72696-48-1
M. Wt: 501.32 g/mol
InChI Key: HFCXEPLDPMALMF-MSQVLRTGSA-M
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Description

Adenosine 5’-diphosphate monopotassium salt dihydrate is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is composed of an adenosine molecule bonded to two phosphate groups and a potassium ion, with two molecules of water of hydration. This compound is widely distributed in nature and is involved in various biochemical processes, including energy storage and nucleic acid metabolism .

Biochemical Analysis

Biochemical Properties

Adenosine 5’-diphosphate monopotassium salt dihydrate is involved in several biochemical reactions. It acts as a precursor for adenosine triphosphate biosynthesis and is a weak platelet agonist, specifically targeting the P2Y receptor . It also plays a vital role in platelet function by enhancing the effects of other platelet agonists and promoting the stability of platelet aggregates when released from platelet dense granules . Additionally, adenosine 5’-diphosphate monopotassium salt dihydrate is involved in energy-conserving reactions in amino acid metabolism, particularly through the catalytic action of arginine synthetase .

Cellular Effects

Adenosine 5’-diphosphate monopotassium salt dihydrate has significant effects on various types of cells and cellular processes. It modulates several receptors, activating certain purinergic receptors and inhibiting others . It also regulates the phosphorylation status of AMP-activated protein kinase, which is crucial for cellular energy homeostasis . In cultured human vascular endothelial cells, adenosine 5’-diphosphate monopotassium salt dihydrate has been shown to modulate cellular responses to radiation, providing insights into cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of adenosine 5’-diphosphate monopotassium salt dihydrate involves its interaction with various biomolecules. It serves as a precursor for adenosine triphosphate biosynthesis and acts as a weak platelet agonist, specifically targeting the P2Y receptor . It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . Adenosine 5’-diphosphate monopotassium salt dihydrate can also be metabolized to adenosine monophosphate and 2’-deoxyadenosine diphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-diphosphate monopotassium salt dihydrate can change over time. It is used as a cell culture component to study its impact alongside other nucleotides in modulating cellular responses to radiation . The stability and degradation of adenosine 5’-diphosphate monopotassium salt dihydrate are crucial factors in its long-term effects on cellular function. Studies have shown that it can be used to study the release, neuronal effects, and removal of extracellular β-nicotinamide adenine dinucleotide in the rat brain .

Dosage Effects in Animal Models

The effects of adenosine 5’-diphosphate monopotassium salt dihydrate vary with different dosages in animal models. It has been used to compare prasugrel versus clopidogrel antiplatelet therapy after acute coronary syndrome . At higher doses, adenosine 5’-diphosphate monopotassium salt dihydrate can have toxic or adverse effects, which are important considerations in its therapeutic applications.

Metabolic Pathways

Adenosine 5’-diphosphate monopotassium salt dihydrate is involved in several metabolic pathways. It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . It also plays a role in energy-conserving reactions in amino acid metabolism, particularly through the catalytic action of arginine synthetase . Additionally, adenosine 5’-diphosphate monopotassium salt dihydrate affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .

Transport and Distribution

The transport and distribution of adenosine 5’-diphosphate monopotassium salt dihydrate within cells and tissues involve various transporters and binding proteins. It has been used in titration to determine complex I-supported respiration in permeabilized muscle fibers and in titrations to determine adenosine diphosphate-stimulated respiratory kinetics . Adenosine 5’-diphosphate monopotassium salt dihydrate is also involved in the preparation of solutions for measuring mitochondrial respiration .

Subcellular Localization

Adenosine 5’-diphosphate monopotassium salt dihydrate is localized in various subcellular compartments. It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . This localization is crucial for its activity and function, as it interacts with various biomolecules and enzymes within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphate monopotassium salt dihydrate can be synthesized through the phosphorylation of adenosineThe reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of adenosine 5’-diphosphate monopotassium salt dihydrate often involves microbial fermentation processes. Bacterial cultures are used to produce adenosine, which is then phosphorylated to form the diphosphate compound. The final product is purified and crystallized to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-diphosphate monopotassium salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorylating Agents: Used for the addition of phosphate groups.

    Hydrolyzing Agents: Used to break down the compound into its constituent parts.

Major Products Formed

    Adenosine Triphosphate (ATP): Formed through phosphorylation.

    Adenosine Monophosphate (AMP): Formed through dephosphorylation.

    Inorganic Phosphate: Released during hydrolysis.

Scientific Research Applications

Adenosine 5’-diphosphate monopotassium salt dihydrate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-diphosphate monopotassium salt dihydrate is unique due to its specific role in cellular energy metabolism and its interaction with purinergic receptors. Its ability to interconvert with ATP and AMP makes it a central player in energy transfer processes, distinguishing it from other nucleotides .

Properties

IUPAC Name

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCXEPLDPMALMF-MSQVLRTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18KN5O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Adenosine 5'-diphosphate monopotassium salt dihydrate
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